molecular formula C8H5F3N2 B1326236 4-(Trifluoromethyl)-1H-indazole CAS No. 1000339-98-9

4-(Trifluoromethyl)-1H-indazole

Cat. No. B1326236
M. Wt: 186.13 g/mol
InChI Key: KCWIWQGNCLKDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylated compounds, such as “4-(Trifluoromethyl)-1H-indazole”, are often used in medicinal chemistry due to their unique physicochemical properties . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the use of reagents and catalysts . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)-1H-indazole” would likely involve a benzene ring substituted with a trifluoromethyl group . The trifluoromethyl group is known for its unique physicochemical properties, including a high electronegativity .


Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. For instance, the substitution of a methyl group by a trifluoromethyl group is frequently used in medicinal chemistry .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds are known for their unique physicochemical properties. These properties are often derived from the unique characteristics of the fluorine atom, which is the next smallest atom after hydrogen but has the largest electronegativity .

Scientific Research Applications

Application 1: Enhancing the Performance of Perovskite Solar Cells

  • Summary of the Application : 4-(Trifluoromethyl)-1H-imidazole (THI) was introduced into the perovskite precursor solution as a passivation agent to enhance the performance of perovskite solar cells (PSCs) .
  • Methods of Application : THI, a typical amphoteric compound, coordinates with Lewis acid Pb2+, leading to the reduction in defect density and increase in crystallinity of perovskite films .
  • Results or Outcomes : The power conversion efficiency (PCE) of PSC increased from 16.49% to 18.97% due to the simultaneous enhancement of open-circuit voltage (VOC), short circuit current density (JSC) and fill factor (FF). After 30 days of storage, the PCE of the 0.16 THI PSC was maintained at 61.9% of its initial value .

Application 2: Antifungal Activity of Salicylanilides and Their Esters

  • Summary of the Application : Salicylanilide esters with 4-(Trifluoromethyl)benzoic acid were synthesized and presented as potential antimycotic agents .
  • Methods of Application : The synthesis and analytical data of eighteen salicylanilide esters with 4-(Trifluoromethyl)benzoic acid were presented .
  • Results or Outcomes : The antifungal activity of these derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

Application 3: Development of Agrochemical and Pharmaceutical Compounds

  • Summary of the Application : Trifluoromethylpyridine (TFMP) and its intermediates, which include 4-(Trifluoromethyl)benzoic acid, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
  • Methods of Application : TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
  • Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Application 4: Raw Material in Organic Synthesis

  • Summary of the Application : 4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in organic synthesis .
  • Methods of Application : This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and dyestuff .
  • Results or Outcomes : The specific outcomes depend on the particular synthesis process and the target compound .

Application 5: Antimicrobial Agents

  • Summary of the Application : Salicylanilide esters with 4-(Trifluoromethyl)benzoic acid are synthesized and presented as potential antimicrobial agents .
  • Methods of Application : The synthesis and analytical data of eighteen salicylanilide esters with 4-(Trifluoromethyl)benzoic acid are presented .
  • Results or Outcomes : The antifungal activity of these derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

Application 6: Pesticides

  • Summary of the Application : Trifluoromethylpyridine (TFMP) and its intermediates, which include 4-(Trifluoromethyl)benzoic acid, have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds .
  • Methods of Application : TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
  • Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Safety And Hazards

Safety data sheets for similar compounds suggest that they can be combustible and cause severe skin burns and eye damage . They should be handled with care, avoiding contact with eyes, skin, and clothing .

Future Directions

The development of fluorinated organic chemicals, including trifluoromethylated compounds, is becoming an increasingly important research topic . Many novel applications of these compounds are expected to be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWIWQGNCLKDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646703
Record name 4-(Trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1H-indazole

CAS RN

1000339-98-9
Record name 4-(Trifluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethyl)-1H-indazole
Reactant of Route 4
Reactant of Route 4
4-(Trifluoromethyl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
4-(Trifluoromethyl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethyl)-1H-indazole

Citations

For This Compound
1
Citations
Y Chu, H Cheng, Z Tian, J Zhao, G Li… - Chemical Biology & …, 2017 - Wiley Online Library
A series of novel indazole‐based diarylurea derivatives targeting c‐kit were designed by structure‐based drug design. The derivatives were prepared, and their antiproliferative …
Number of citations: 20 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.